molecular formula C25H24N2O5 B13159084 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid

3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid

Cat. No.: B13159084
M. Wt: 432.5 g/mol
InChI Key: RLUMDERZQJRAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid is a synthetic compound featuring a piperazine core modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a furan-2-carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is likely utilized in pharmaceutical research as a building block for drug candidates or as a linker in solid-phase synthesis.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H24N2O5/c28-24(29)23-17(9-14-31-23)15-26-10-12-27(13-11-26)25(30)32-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-9,14,22H,10-13,15-16H2,(H,28,29)

InChI Key

RLUMDERZQJRAFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(OC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Fmoc Protection of Piperazine Derivative

The initial step involves the selective protection of the piperazine nitrogen with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is commonly achieved by reacting piperazine or its carboxylic acid derivative with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., dichloromethane or tetrahydrofuran).

Reaction Conditions:

Reagents Solvent Temperature Time Yield
Piperazine derivative + Fmoc-Cl Dichloromethane or THF 0–25 °C 1–4 hours >90%

This step yields Fmoc-protected piperazine intermediates such as 4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-1-carboxylic acid derivatives.

Coupling with Furan-2-carboxylic Acid Derivative

The key step is the formation of the amide bond between the Fmoc-protected piperazine and a furan-2-carboxylic acid derivative. This is typically carried out using carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency and reduce side reactions.

Typical Procedure:

  • Dissolve the Fmoc-piperazine derivative and the furan-2-carboxylic acid derivative in anhydrous tetrahydrofuran (THF).
  • Add EDCI and HOBt to the solution.
  • Add a base such as 4-methylmorpholine or N-methylpyrrolidinone to facilitate the reaction.
  • Stir at room temperature (around 20 °C) for 5 to 18 hours.

Example Data Table:

Starting Materials Coupling Reagents Solvent Base Temperature Time Yield
Fmoc-piperazine derivative + furan-2-carboxylic acid EDCI, HOBt THF 4-methylmorpholine 20 °C 5–18 h 77–>95%

Purification: The reaction mixture is typically partitioned between ethyl acetate and water, washed with acidic and basic aqueous solutions, dried over sodium sulfate, and purified by medium-pressure column chromatography on silica gel using ethyl acetate/hexane gradients.

Analytical and Purification Details

  • Thin-Layer Chromatography (TLC): Typical Rf values for intermediates and final products range from 0.08 to 0.48 in ethyl acetate/hexane mixtures (25–50% ethyl acetate).
  • Mass Spectrometry: Electrospray ionization (ESI) MS confirms molecular weights consistent with the expected products, e.g., m/z 452.49 for Fmoc-piperazine carboxylic acid derivatives.
  • Purity: High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving ≥95% purity.
  • Physical Form: Products are commonly obtained as glassine solids or colorless oils, depending on the exact derivative and purification method.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Fmoc protection Piperazine + Fmoc-Cl + base DCM or THF 0–25 °C 1–4 h >90 Selective N-Fmoc protection
Amide coupling Fmoc-piperazine derivative + furan-2-carboxylic acid + EDCI + HOBt + base THF 20 °C 5–18 h 77–>95 Carbodiimide-mediated amide bond formation
Purification Column chromatography (silica gel) Ethyl acetate/hexane Ambient Gradient elution for product isolation

Research Findings and Notes

  • The use of EDCI/HOBt coupling in THF with 4-methylmorpholine base is a robust and reproducible method for synthesizing Fmoc-protected piperazine derivatives linked to furan carboxylic acid moieties.
  • Reaction times vary from 5 to 18 hours depending on substrate reactivity and steric hindrance.
  • Yields exceeding 95% are achievable with optimized conditions and purification.
  • The compound’s stability and purity are confirmed by MS and HPLC analyses.
  • Protective group strategies (Fmoc and Boc) are essential to control regioselectivity and avoid side reactions during synthesis.
  • No specific microwave or enzymatic methods have been reported for this exact compound, but similar compounds benefit from such approaches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate the compound’s binding to these targets, while the piperazine moiety can enhance its solubility and stability. The furan ring may participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Molecular Weight Structural Features Key Differences References
Target Compound (Not listed in evidence) ~400 (estimated) Furan-2-carboxylic acid, piperazin-1-ylmethyl, Fmoc Furan ring with carboxylic acid at position 2 -
2-[4-(Fmoc)piperazin-1-yl]acetic acid (180576-05-0) 366.41 Acetic acid substituent at piperazine Acetic acid instead of furan-carboxylic acid; simpler substituent
(2R)-1-{5-[(Fmoc-amino)methyl]furan-2-carbonyl}piperidine-2-carboxylic acid (Not listed) ~490 (estimated) Piperidine core, furan carbonyl Piperidine vs. piperazine; additional carbonyl group
2-(6-(4-Fmoc-piperazin-1-yl)-4-oxoquinazolin-3-yl)acetic acid (269078-82-2) 510.54 Quinazolinone core, acetic acid Larger heterocyclic system (quinazolinone)
(R)-2-((R)-4-Fmoc-3-benzyl-2-oxopiperazin-1-yl)-3-phenylpropanoic acid (Not listed) ~570 (estimated) Benzyl and phenylpropanoic acid substituents Increased lipophilicity; ketone on piperazine

Physicochemical Properties

  • Solubility : The furan-carboxylic acid in the target compound enhances water solubility compared to purely aliphatic analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
  • Lipophilicity : Compounds with aromatic substituents (e.g., benzyl in ) exhibit higher logP values, whereas the furan ring balances moderate hydrophilicity.

Biological Activity

3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid (CAS Number: 2091416-89-4) is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H24N2O5
  • Molecular Weight : 432.5 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound can be attributed to its structural components, particularly the furan and piperazine moieties. Compounds containing furan derivatives are known for various biological activities, including antimicrobial and anti-inflammatory effects. The piperazine ring is often associated with neuroactive properties, making this compound a candidate for further pharmacological studies.

Analgesic Activity

In related studies, compounds with similar structural motifs have demonstrated analgesic effects. For example, derivatives of carboxylic acids have been tested using the "hot plate" method in animal models, showing significant pain relief compared to control substances . This suggests that the compound may possess analgesic properties worthy of investigation.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several furan derivatives, including those structurally related to 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid. Results indicated that specific furan derivatives effectively inhibited the growth of various bacteria, including Staphylococcus aureus and E. coli. The study highlighted the potential for these compounds in developing new antimicrobial agents .

Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of piperazine-containing compounds. The results demonstrated that these compounds could significantly reduce pain responses in animal models, suggesting a mechanism involving central nervous system pathways . Given that our compound contains a piperazine moiety, it may similarly influence pain perception.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialFuran derivativesInhibition of bacterial swarming
AnalgesicPiperazine derivativesSignificant reduction in pain responses
General ActivityFuran-based compoundsPotential neuroactive effects

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid in laboratory settings?

  • Methodological Guidance :

  • Use PPE including nitrile gloves, safety goggles, and lab coats. Face shields are recommended for splash-prone procedures .
  • Work in a fume hood to minimize inhalation exposure, as the compound is classified for acute toxicity (Category 4) via oral, dermal, and inhalation routes .
  • Implement rigorous hygiene practices: wash hands after handling and before breaks .
    • Rationale : Safety data sheets highlight incomplete toxicological characterization, necessitating conservative safety protocols .

Q. How is this compound utilized as an intermediate in solid-phase peptide synthesis (SPPS)?

  • Methodological Guidance :

  • The fluorenylmethoxycarbonyl (Fmoc) group on the piperazine moiety acts as a temporary protecting group for amines. Deprotection is achieved using 20% piperidine in DMF .
  • Monitor reaction progress via HPLC or LC-MS to confirm Fmoc removal and intermediate purity .
    • Rationale : Fmoc-protected amines are standard in SPPS due to their orthogonality and mild deprotection conditions .

Advanced Research Questions

Q. How can researchers address the lack of ecological and chronic toxicity data for this compound?

  • Methodological Guidance :

  • Acute Toxicity : Follow OECD Guideline 423 for acute oral toxicity testing in rodents, given the compound’s Category 4 classification .
  • Chronic Toxicity : Design subchronic (90-day) studies with dose-ranging based on in vitro cytotoxicity assays (e.g., MTT or Ames tests) .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to assess aquatic toxicity .
    • Rationale : Existing SDS sections note data gaps in persistence, bioaccumulation, and mobility, requiring hypothesis-driven testing .

Q. What strategies improve the yield of this compound in microwave-assisted synthesis?

  • Methodological Guidance :

  • Optimize reaction parameters: temperature (80–120°C), solvent (DMF or THF), and microwave power (150–300 W) to reduce side reactions .
  • Use coupling reagents like HATU or DIC/HOBt for efficient amide bond formation between the furan-carboxylic acid and Fmoc-piperazine .
  • Monitor reaction kinetics via real-time FTIR or NMR to identify intermediate formation .
    • Rationale : Microwave synthesis enhances reaction rates and selectivity for sterically hindered intermediates .

Q. How can structural modifications to this compound enhance its utility in targeted drug delivery systems?

  • Methodological Guidance :

  • Introduce PEGylation at the furan ring or piperazine nitrogen to improve solubility and bioavailability .
  • Conjugate with tumor-targeting ligands (e.g., folate or RGD peptides) via the carboxylic acid group for site-specific delivery .
  • Validate modifications using MALDI-TOF MS and circular dichroism to confirm structural integrity .
    • Rationale : The carboxylic acid moiety enables covalent conjugation, while the Fmoc group allows modular functionalization .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between acute toxicity classifications and incomplete ecotoxicological data?

  • Methodological Guidance :

  • Prioritize acute toxicity mitigation (e.g., engineering controls) while conducting tiered ecotoxicity testing.
  • Use read-across models with structurally similar Fmoc-protected compounds to predict bioaccumulation potential .
  • Publish negative data to address literature gaps, as SDS sections explicitly state missing ecological parameters .
    • Rationale : Regulatory frameworks like REACH require bridging data gaps for hazard assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.